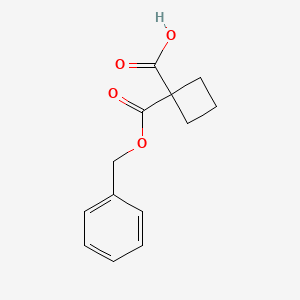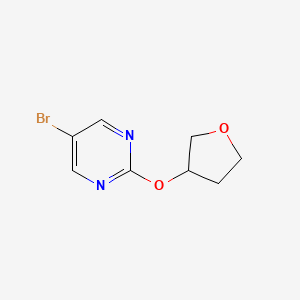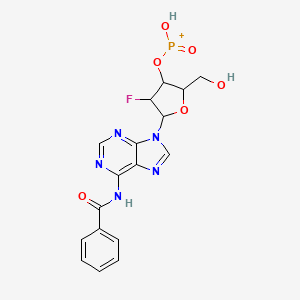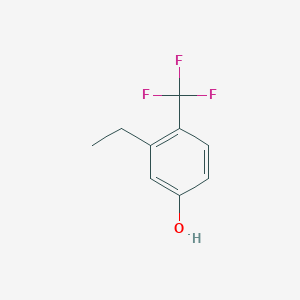
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol typically involves the stepwise addition of ethylene oxide units to a thiol-terminated initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkages. The process can be summarized as follows:
Initiation: A thiol compound is used as the initiator.
Propagation: Ethylene oxide is added stepwise to the initiator under basic conditions, forming the polyether chain.
Termination: The reaction is terminated by neutralizing the base and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous addition of ethylene oxide. The process is optimized for high yield and purity, with stringent control over reaction conditions to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Thioethers, other substituted derivatives.
Scientific Research Applications
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of thiol-based redox reactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. The polyether chain provides solubility and flexibility, allowing the compound to interact with a wide range of targets.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-amine: Similar structure but with an amine group instead of a thiol group.
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-alcohol: Contains an alcohol group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications requiring specific and strong interactions with target molecules.
Properties
CAS No. |
670234-58-9 |
|---|---|
Molecular Formula |
C22H46O10S |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C22H46O10S/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22-33/h33H,2-22H2,1H3 |
InChI Key |
IBQAUDAXKZNMDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
